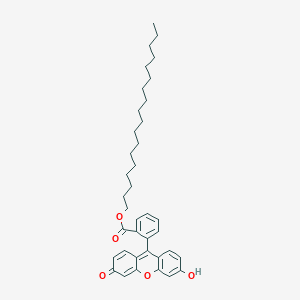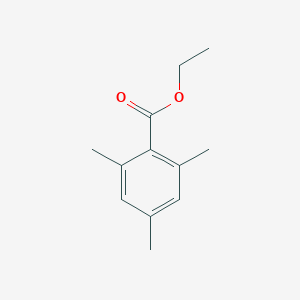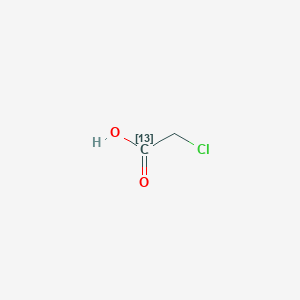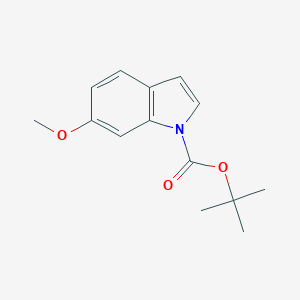
Chromoionophore XI
Vue d'ensemble
Description
Chromoionophore XI (ChXI) is a synthetic chromophore, or light-sensitive molecule, that has been used in a variety of scientific and medical research applications. ChXI is a novel chromophore that has been developed to improve the sensitivity and accuracy of photochemical, photophysical, and photobiological measurements. It is a versatile tool that can be used to study a range of biological processes, including protein folding, cell signaling, and gene expression. ChXI has been used in a variety of research applications, including imaging, spectroscopy, and in vitro and in vivo assays.
Applications De Recherche Scientifique
- La nature lipophyle de Chromoionophore XI facilite son incorporation dans la membrane de l'optode, où il répond aux changements de concentration en perchlorate en modifiant ses propriétés de fluorescence .
- En incorporant this compound dans la membrane de l'électrode, les chercheurs peuvent obtenir une détection spécifique et sensible de l'alcool .
- La réponse de fluorescence de this compound fournit des informations précieuses sur les variations locales de pH dans ces systèmes .
- La sensibilité au pH de this compound aide à comprendre les canaux ioniques, les transporteurs et autres protéines membranaires .
Optodes à Flux Massif pour la Détermination du Perchlorate
Électrodes Sélectives à l'Alcool
Optodes Sélectifs au Chlorure
Indicateur de pH dans les Systèmes Lipophiles
Recherche sur les Mécanismes de Transport Ionique
Imagerie par Fluorescence du pH Cellulaire
Mécanisme D'action
Target of Action
Chromoionophore XI, also known as Fluorescein octadecyl ester or ETH 7061 , is a lipophilized pH indicator . It is primarily used as an ionophore in various applications . One of its notable targets is the CCR5 receptor on the surface of HIV-1 . The CCR5 receptor plays a crucial role in the entry of HIV-1 into CD4+ cells .
Mode of Action
This compound acts by binding to its target, the CCR5 receptor . This binding inhibits the entry of HIV-1 into CD4+ cells, leading to a decrease in viral load . In other applications, it serves as a lipophilic pH indicator, changing its color in response to changes in pH .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the HIV-1 infection pathway . By binding to the CCR5 receptor, it prevents HIV-1 from entering CD4+ cells, thereby inhibiting the progression of the infection .
Pharmacokinetics
As a lipophilized compound , it is likely to have good bioavailability due to its ability to cross lipid bilayers.
Result of Action
The binding of this compound to the CCR5 receptor inhibits HIV-1 entry into CD4+ cells . This results in a decrease in viral load, which can slow the progression of HIV-1 infection .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, as a pH indicator, its color change is dependent on the pH of the environment . Furthermore, its effectiveness as an ionophore can be affected by the presence and concentration of specific ions in the environment .
Orientations Futures
Chromoionophore XI has been used in research for differential sensing techniques . It has been used in an array of chemosensitive microspheres capable of identifying various neurotransmitters . This method is simple, versatile, and convenient, and could be adopted to various quantitative and qualitative analytical tasks due to the simple adjusting of microspheres components and measurement conditions .
Analyse Biochimique
Biochemical Properties
Chromoionophore XI interacts with the CCR5 receptor on the surface of HIV-1 . The binding of this compound to the receptor inhibits HIV-1 entry into CD4+ cells, leading to a decrease in viral load . This interaction demonstrates the significant role of this compound in biochemical reactions.
Cellular Effects
The binding of this compound to the CCR5 receptor has a profound effect on the cells . It inhibits HIV-1 entry into CD4+ cells, which are a type of white blood cell that fights infection . This inhibition leads to a decrease in viral load, thereby influencing cell function .
Molecular Mechanism
This compound exerts its effects at the molecular level through its binding interactions with the CCR5 receptor . This binding inhibits HIV-1 entry into CD4+ cells
Temporal Effects in Laboratory Settings
It is known that this compound is a stable compound used in various research settings .
Metabolic Pathways
It is known that this compound interacts with the CCR5 receptor
Propriétés
IUPAC Name |
octadecyl 2-(3-hydroxy-6-oxoxanthen-9-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H48O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-26-42-38(41)32-21-18-17-20-31(32)37-33-24-22-29(39)27-35(33)43-36-28-30(40)23-25-34(36)37/h17-18,20-25,27-28,39H,2-16,19,26H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHKRSZNYLYOEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H48O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70409203 | |
| Record name | Chromoionophore XI | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70409203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
584.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
138833-46-2 | |
| Record name | Chromoionophore XI | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70409203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | octadecyl 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















